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molecular formula C10H10OS B024674 2-(1-Benzothiophen-5-yl)ethan-1-ol CAS No. 96803-30-4

2-(1-Benzothiophen-5-yl)ethan-1-ol

Cat. No. B024674
M. Wt: 178.25 g/mol
InChI Key: DSZAQLDIEKUEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07951963B2

Procedure details

To 40 mL of tetrahydrofuran was suspended 4.72 g of sodium borohydride, to this solution were dropwise added tetrahydrofuran (60 mL) solution of 20 g of (1-benzothiophen-5-yl)acetic acid, and 6.12 g of sulfuric acid. The solution was heated to 66° C., followed by distilling off about 40 mL of the solvent under normal pressure, which was then stirred at same temperature for 1 hour. After cooling, to this reaction mixture was dropwise added 10 mL of acetone, which was then stirred for 30 minutes. Thereto were added 90 mL of water and 80 mL of toluene. The organic layer was separated, to which was added 60 mL of water, and the pH was adjusted to 13.6 with 5 mL of 5 mol/L sodium hydroxide aqueous solution. The organic layer was separated, washed with water, followed by distilling off the solvent, and thereto were added cyclohexane and toluene. The precipitate was collected by filtration to provide 16.5 g of 2-(1-benzothiophen-5-yl)ethanol as white solid form.
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
6.12 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[S:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][C:13](O)=[O:14])=[CH:11][C:6]=2[CH:5]=[CH:4]1.S(=O)(=O)(O)O>O1CCCC1>[S:3]1[C:7]2[CH:8]=[CH:9][C:10]([CH2:12][CH2:13][OH:14])=[CH:11][C:6]=2[CH:5]=[CH:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.72 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
S1C=CC2=C1C=CC(=C2)CC(=O)O
Step Three
Name
Quantity
6.12 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
66 °C
Stirring
Type
CUSTOM
Details
was then stirred at same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
by distilling off about 40 mL of the solvent under normal pressure, which
TEMPERATURE
Type
TEMPERATURE
Details
After cooling, to this reaction mixture
STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Thereto were added 90 mL of water and 80 mL of toluene
CUSTOM
Type
CUSTOM
Details
The organic layer was separated, to which
ADDITION
Type
ADDITION
Details
was added 60 mL of water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DISTILLATION
Type
DISTILLATION
Details
by distilling off the solvent
ADDITION
Type
ADDITION
Details
were added cyclohexane and toluene
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C=CC2=C1C=CC(=C2)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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